molecular formula C10H15NO3 B13090220 Ethyl 3-(tert-butyl)isoxazole-5-carboxylate

Ethyl 3-(tert-butyl)isoxazole-5-carboxylate

Cat. No.: B13090220
M. Wt: 197.23 g/mol
InChI Key: YWRNXYAVIRGOBJ-UHFFFAOYSA-N
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Description

Ethyl 3-(tert-butyl)isoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under refluxing methanolic conditions . Another approach utilizes a (3 + 2) cycloaddition reaction catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Microwave-assisted synthesis and catalyst-free methods have been explored to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(tert-butyl)isoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium or copper and may be carried out under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(tert-butyl)isoxazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(benzyloxy)isoxazole-5-carboxylate
  • Ethyl 5-(tert-butyl)isoxazole-3-carboxylate
  • 5-Isoxazolecarboxylic acid, 3-(phenylmethoxy)-, methyl ester

Uniqueness

Ethyl 3-(tert-butyl)isoxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 3-tert-butyl-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C10H15NO3/c1-5-13-9(12)7-6-8(11-14-7)10(2,3)4/h6H,5H2,1-4H3

InChI Key

YWRNXYAVIRGOBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C(C)(C)C

Origin of Product

United States

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